N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-7-methoxy-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiazole ring, a benzoxepine ring, and various functional groups including a chloro, trifluoromethyl, and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzoxepine ring. Key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.
Introduction of the Benzoxepine Ring: This involves cyclization reactions using appropriate precursors and catalysts.
Functional Group Modifications: The chloro, trifluoromethyl, and methoxy groups are introduced through substitution reactions using specific reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Halogen substitution reactions can be performed using nucleophiles to replace the chloro or trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an analgesic and anti-inflammatory agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H16ClF3N2O3S |
---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
N-[5-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C23H16ClF3N2O3S/c1-31-16-3-5-20-15(11-16)10-14(6-7-32-20)21(30)29-22-28-12-17(33-22)8-13-2-4-19(24)18(9-13)23(25,26)27/h2-7,9-12H,8H2,1H3,(H,28,29,30) |
InChI Key |
YILIYFUHYFQNEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.